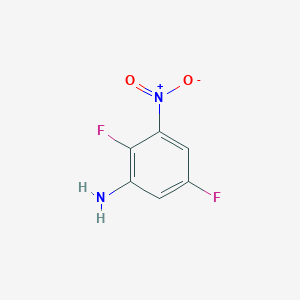

2,5-Difluoro-3-nitroaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H4F2N2O2 |

|---|---|

Molecular Weight |

174.10 g/mol |

IUPAC Name |

2,5-difluoro-3-nitroaniline |

InChI |

InChI=1S/C6H4F2N2O2/c7-3-1-4(9)6(8)5(2-3)10(11)12/h1-2H,9H2 |

InChI Key |

CQRZTHRFQLWFES-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1N)F)[N+](=O)[O-])F |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for 2,5 Difluoro 3 Nitroaniline

Historical and Contemporary Approaches to Difluoronitroaniline Synthesis

The preparation of fluorinated aromatic amines has evolved significantly, moving from harsh, often non-selective early methods to modern, milder, and more precise techniques. This evolution reflects broader trends in organic synthesis toward efficiency, safety, and sustainability.

Early Synthetic Routes and Challenges

Historically, the synthesis of fluorinated aromatic compounds was fraught with challenges. The introduction of fluorine into an aromatic ring was often difficult, and subsequent functionalization steps frequently suffered from low yields and poor regioselectivity.

Fluorination: Early methods for introducing fluorine often involved the Balz-Schiemann reaction, which converts an arylamine to an aryl fluoride (B91410) via a diazonium tetrafluoroborate intermediate. While a cornerstone of early organofluorine chemistry, this multi-step process can have variable yields and is sensitive to substrate electronics. Direct fluorination with elemental fluorine was, and remains, extremely challenging to control due to its high reactivity and the generation of explosive side products. libretexts.org

Nitration: The classical method for nitration has been the use of a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"). researchgate.netnih.gov This approach, while effective for many substrates, is highly corrosive, generates significant acidic waste, and can lead to over-nitration or oxidation of sensitive functional groups, such as an amino group. nih.govfrontiersin.org For substrates like difluoroanilines, direct nitration under these harsh conditions often results in a mixture of isomers and potential degradation of the starting material.

Key challenges in these early approaches included:

Poor Regiocontrol: The strong activating and ortho-, para-directing nature of the amino group often made it difficult to introduce a nitro group at a meta position. Similarly, the directing effects of multiple substituents could lead to complex isomeric mixtures that were difficult to separate.

Harsh Reaction Conditions: The use of strong acids, high temperatures, and highly reactive reagents limited the functional group tolerance of these synthetic routes.

Safety and Environmental Concerns: Traditional reagents are often hazardous, corrosive, and produce large volumes of toxic waste, making them unsuitable for sustainable chemical production. nih.gov

Modern Methodologies for Aromatic Fluorination and Nitration

Contemporary organic synthesis has seen the development of a wide array of reagents and methods that offer milder conditions, greater selectivity, and improved safety profiles for both fluorination and nitration reactions.

Modern Fluorination: The development of electrophilic fluorinating agents has revolutionized the synthesis of organofluorine compounds. wikipedia.org These reagents act as a source of "F+" and can fluorinate electron-rich nucleophiles under relatively mild conditions.

| Reagent Type | Examples | Characteristics |

| N-F Reagents | N-Fluorobenzenesulfonimide (NFSI), Selectfluor® (F-TEDA-BF4) | Bench-stable, crystalline solids; easy to handle; wide range of applications for fluorinating carbanions, enolates, and electron-rich aromatics. mdpi.comalfa-chemistry.comresearchgate.net |

| Palladium-Catalyzed Fluorination | Pd catalysts with fluoride sources | Allows for the fluorination of arylboronic acids and other pre-functionalized arenes, enabling late-stage fluorination of complex molecules. pharmtech.com |

Modern Nitration: Significant efforts have been made to replace the classical mixed-acid system with more selective and environmentally benign alternatives. nih.govfrontiersin.org

| Method | Reagents/Catalysts | Advantages |

| Nitronium Salts | Nitronium tetrafluoroborate (NO₂BF₄), Nitronium triflate | Pre-formed electrophiles that can nitrate aromatic compounds under anhydrous conditions, avoiding the use of excess strong acids. google.com |

| Catalytic Nitration | Zeolite catalysts, Iron(III) nitrate | Solid acid catalysts like zeolites can enhance regioselectivity by sterically directing the nitration within their porous structures. ias.ac.ingoogle.com Iron(III) nitrate can act as both a nitro source and a promoter, offering a milder alternative for specific substrates like anilines. rsc.org |

| Mild Nitrating Agents | N-Nitrosaccharin | A bench-stable, recyclable reagent that acts as a controllable source of the nitronium ion, allowing for nitration with exceptional functional group tolerance. nih.gov |

Targeted Synthesis of 2,5-Difluoro-3-nitroaniline

The specific arrangement of substituents in this compound—with the nitro group positioned meta to the aniline (B41778) and ortho to a fluorine atom—presents a distinct regiochemical challenge. Several synthetic strategies can be envisioned to construct this molecule.

Regioselective Nitration Strategies

Achieving the desired substitution pattern through direct nitration requires careful selection of the starting material to exploit the directing effects of the existing substituents.

A plausible route involves the nitration of a protected 2,5-difluoroaniline. The amino group is a powerful ortho-, para-director and is susceptible to oxidation. To circumvent this, it can be protected as an acetanilide. The acetamido group is still an ortho-, para-director, but less activating than a free amino group. In 2,5-difluoroacetanilide, the positions ortho to the acetamido group are sterically hindered by the adjacent fluorine atoms. The position para to the acetamido group is position 4. Therefore, nitration would be directed to the positions ortho to the fluorine atoms and meta to the acetamido group. This strategy is analogous to the synthesis of 2-nitro-4,5-difluoroaniline from 3,4-difluoroacetanilide, where nitration occurs ortho to the acetamido group. prepchem.com Subsequent hydrolysis of the amide would yield the target aniline.

| Starting Material | Reagents | Key Transformation | Rationale |

| 2,5-Difluoroaniline | 1. Acetic anhydride2. HNO₃ / H₂SO₄3. H₃O⁺, heat | Protection, Nitration, Deprotection | The acetamido protecting group moderates the directing effect of the amine and prevents oxidation. Nitration is directed by the interplay of the fluoro and acetamido groups to achieve the desired regiochemistry. |

Halogen Exchange and Nucleophilic Aromatic Substitution (SNAr) Routes

An alternative approach is to build the molecule using nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a leaving group on an electron-deficient aromatic ring. vapourtec.comyoutube.com The presence of one or more nitro groups is typically required to sufficiently activate the ring for this reaction.

Halogen Exchange (Halex): This strategy involves replacing other halogens (typically chlorine or bromine) with fluorine using a fluoride source like KF or CsF. google.comgoogle.com A potential precursor could be a trichloro-nitrobenzene derivative. For example, a multi-step synthesis starting from 2,4,5-trichloronitrobenzene can lead to various difluoroaniline isomers through a sequence of halogen exchange, nitration, and reduction steps. google.com A similar strategy starting from 2,3-dichloronitrobenzene has been used to synthesize 2,3-difluoroaniline (B47769). google.com

SNAr with an Amine Nucleophile: A difluorinated nitro- or dinitro-benzene with a good leaving group can be treated with an amine source. For instance, 4,5-difluoro-1,2-dinitrobenzene undergoes sequential SNAr, where nucleophiles can displace the fluorine atoms. nih.gov A route could involve the reaction of a 1,2,5-trifluoro-3-nitrobenzene derivative with ammonia or an ammonia equivalent. The nitro group activates the ortho and para positions to nucleophilic attack, directing the substitution.

| Route | Precursor Example | Reagents | Key Transformation | Rationale |

| Halogen Exchange | 1,3,5-trichlorobenzene | 1. KF (Halex)2. HNO₃/H₂SO₄3. Reduction | Build the fluoro-nitroaromatic core first, then reduce to aniline. | Allows access to fluoroaromatics from cheaper chloroaromatics. google.com |

| SNAr | 1-Chloro-2,5-difluoro-3-nitrobenzene | NH₃ (or equivalent) | Amination | The nitro group activates the ring, allowing displacement of the chlorine atom by the amine nucleophile. |

Reduction of Nitro Precursors to Aniline Moieties

A common and powerful strategy in the synthesis of nitroanilines is the selective reduction of a single nitro group in a dinitro precursor. This approach is particularly useful when direct introduction of an amino group is challenging.

The Zinin reduction, discovered by Nikolay Zinin in 1842, is a classical method for this transformation. wikipedia.org It typically employs sodium sulfide (Na₂S), ammonium sulfide ((NH₄)₂S), or sodium hydrosulfide (NaSH) to chemoselectively reduce one nitro group in a polynitroaromatic compound. echemi.comstackexchange.com The reaction is known to preferentially reduce the least sterically hindered nitro group or a nitro group that is ortho to a hydroxyl, alkoxy, or amino group. stackexchange.com

A hypothetical synthetic route could start with the dinitration of 1,4-difluorobenzene to form 2,5-difluoro-1,3-dinitrobenzene. Subsequent selective reduction of one of the two equivalent nitro groups would yield the target molecule, this compound.

| Precursor | Reagents | Reaction Name | Outcome |

| 2,5-Difluoro-1,3-dinitrobenzene | Na₂S or (NH₄)₂S in H₂O/EtOH | Zinin Reduction | Chemoselective reduction of one nitro group to an amine. wikipedia.orgresearchgate.netsemanticscholar.org |

| 2,5-Difluoro-1,3-dinitrobenzene | H₂, Pd/C (controlled) or other modern catalysts | Catalytic Hydrogenation | Modern catalytic systems can offer high chemoselectivity for the reduction of one nitro group in the presence of another. |

This method's success hinges on the ability to control the reduction to the mono-amino stage, preventing further reduction to the diamine.

Optimization of Reaction Conditions and Process Parameters

Catalytic Systems and Reagent Selection

The selection of an appropriate catalytic system is paramount for achieving high yields and purity. For synthetic routes involving the reduction of a nitro group, such as the conversion of a precursor like 1-bromo-2,5-difluoro-3-nitrobenzene, various catalytic systems are employed.

Hydrogenation Catalysts: Supported metal catalysts are highly effective for the reduction of aromatic nitro groups. Palladium on carbon (Pd/C) is a frequently used catalyst, often in concentrations of 5% to 10% chemicalbook.comgoogle.com. Other effective catalysts include platinum and Raney nickel google.comgoogle.com. The reaction involves reacting the nitro-compound with hydrogen gas in the presence of the catalyst. The catalyst loading is a critical parameter to optimize, with typical amounts ranging from 0.001 to 0.05 parts of the precious metal per part of the nitro-compound google.com.

Nitration Reagents: For routes that involve the nitration of a difluoroaniline precursor, the choice of nitrating agent is crucial. The standard method involves using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) google.comgoogle.commasterorganicchemistry.com. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species masterorganicchemistry.com. Alternative reagents like potassium nitrate in sulfuric acid have also been proven effective for nitrating similar difluoro-aromatic compounds prepchem.com. More modern, catalytic approaches for the nitration of protected anilines utilize copper catalysts, which can offer milder reaction conditions chemistryviews.org.

Amination Catalysts: In syntheses proceeding through a C-N bond formation, such as the reaction of 1,3-dihalo-2,5-difluorobenzene with an ammonia source, palladium-based catalytic systems are effective. These systems often consist of a palladium precursor like Pd₂(dba)₃ or Pd(dba)₂ in conjunction with a bis-phosphine ligand such as BINAP. An inorganic base, for example, sodium tert-butoxide (NaOᵗBu), is required to facilitate the reaction acs.org. Copper compounds are also established catalysts for aromatic amination reactions google.comgoogle.com.

Table 1: Comparison of Catalytic Systems for Related Syntheses

| Reaction Type | Catalyst | Support/Ligand | Typical Substrate | Reference |

|---|---|---|---|---|

| Nitro Reduction | Palladium | Carbon (Pd/C) | Dihalo-difluoronitrobenzene | chemicalbook.comgoogle.com |

| Nitro Reduction | Raney Nickel | - | Chloro-fluoronitrobenzene | google.com |

| Nitration | Sulfuric Acid | - | Dichloro-difluorobenzene | google.com |

| C-N Amination | Palladium(0) | BINAP | Dihalo-difluorobenzene | acs.org |

| C-N Amination | Copper Oxide | - | Difluoro-chlorobenzene | google.com |

Solvent Effects in Reaction Efficacy and Selectivity

The solvent plays a multifaceted role in the synthesis, influencing reactant solubility, reaction rates, and in some cases, the selectivity of the reaction.

In catalytic hydrogenation for nitro group reduction, lower alcohols such as methanol are commonly used as solvents chemicalbook.comgoogle.comgoogleapis.com. These solvents effectively dissolve the starting materials and are generally inert under the hydrogenation conditions. Toluene is another solvent option for this transformation google.com.

For nitration reactions, concentrated sulfuric acid often serves as both the catalyst and the solvent prepchem.com. Its high polarity and ability to generate the nitronium ion make it highly effective. In other cases, nitration can be performed in organic solvents like nitromethane or acetic acid vpscience.org.

In fluorination reactions, which may be used to produce the difluoro-aromatic backbone, polar aprotic solvents are preferred. Solvents such as dimethyl sulfoxide (DMSO), sulfolane, and tetramethyl sulfone have demonstrated good performance by effectively solvating the fluoride salts used in the reaction google.comgoogle.comgoogleapis.com. The choice of solvent can be a determining factor in achieving the desired product selectivity, as different solvents can influence the reactivity of intermediates researchgate.net.

Table 2: Solvents Used in Key Synthetic Steps for Difluoroaniline Derivatives

| Synthetic Step | Solvent Class | Specific Examples | Function | Reference |

|---|---|---|---|---|

| Nitro Reduction | Alcohol | Methanol, Ethanol | Reactant Solubilization | chemicalbook.comgoogle.com |

| Nitration | Strong Acid | Sulfuric Acid | Catalyst & Solvent | prepchem.com |

| Fluorination | Polar Aprotic | DMSO, Sulfolane | Reactant Solubilization | google.comgoogle.com |

| C-N Amination | Aromatic Hydrocarbon | Toluene, Xylene | High-temp Reaction Medium | acs.org |

Temperature and Pressure Optimization for Enhanced Yield and Purity

Temperature and pressure are critical process parameters that must be tightly controlled to maximize yield and minimize the formation of impurities.

Nitration is a highly exothermic reaction, and temperature control is essential to prevent over-nitration or side reactions vpscience.org. For related difluoro-aromatic compounds, nitration is typically carried out at temperatures ranging from 15°C to 80°C google.com. A common procedure involves the gradual addition of the nitrating agent at a lower temperature, followed by a controlled increase to the target reaction temperature, such as 60°C, to drive the reaction to completion prepchem.com.

Catalytic hydrogenation to reduce the nitro group is often performed at moderately elevated temperatures, typically between 35°C and 50°C chemicalbook.comgoogle.comgoogle.com. The reaction can be run under a slight positive pressure of hydrogen gas or by continuously sparging hydrogen through the reaction mixture at atmospheric pressure chemicalbook.comgoogle.com. Increasing the hydrogen pressure can accelerate the reaction rate but must be managed within the safety limits of the reactor system.

Advanced Synthetic Techniques in this compound Production

Modern synthetic chemistry offers advanced techniques that can improve the efficiency, safety, and environmental footprint of chemical production.

Continuous Flow Synthesis Methodologies

Continuous flow chemistry presents significant advantages for the synthesis of this compound, particularly for managing hazardous reactions and improving process control. In a flow reactor, reagents are continuously pumped through a heated tube or microreactor, allowing for precise control over reaction time, temperature, and mixing durham.ac.uk.

This methodology is especially well-suited for nitration reactions. The high surface-area-to-volume ratio of flow reactors allows for superior heat dissipation, mitigating the risks associated with the highly exothermic nature of nitration durham.ac.uk. Similarly, catalytic hydrogenations can be performed more safely in flow systems. Using a packed-bed reactor containing the solid hydrogenation catalyst, the hydrogen gas and the nitro-compound solution can be passed through continuously, eliminating the need to handle flammable catalysts and large volumes of hydrogen in a batch reactor beilstein-journals.org. Flow chemistry also enables the telescoping of reaction steps, reducing purification needs and minimizing waste durham.ac.uk.

Green Chemistry Principles in Synthesis Design

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact mdpi.comrsc.org. Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For instance, catalytic hydrogenation is highly atom-economical, producing only water as a byproduct.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as alcohols, water, or ionic liquids. The development of catalytic nitration methods aims to reduce the reliance on large quantities of highly corrosive sulfuric acid chemistryviews.org.

Energy Efficiency: Performing reactions at ambient temperature and pressure whenever possible. Continuous flow processes can also contribute to energy efficiency by enabling better heat integration and reducing the need for lengthy heating and cooling cycles associated with large batch reactors durham.ac.uk.

Waste Prevention: Optimizing reactions to minimize byproduct formation. This includes fine-tuning catalyst selectivity and reaction conditions. Using recyclable catalysts, such as heterogeneous hydrogenation catalysts, also aligns with waste prevention principles.

By integrating these optimization strategies and advanced techniques, the synthesis of this compound can be performed in a more efficient, controlled, safe, and sustainable manner.

Reactivity and Transformation Pathways of 2,5 Difluoro 3 Nitroaniline

Reactivity of the Nitro Group

The strongly electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and is itself a site for chemical modification.

The most prominent reaction of the nitro group in 2,5-Difluoro-3-nitroaniline is its reduction to an amino group, yielding 2,5-difluorobenzene-1,3-diamine. This transformation is a common and crucial step in the synthesis of various more complex molecules. Several established methods for the reduction of aromatic nitro compounds are applicable.

Commonly employed reduction methods include the use of metals in acidic media, such as iron powder in the presence of an acid like hydrochloric or acetic acid (the Béchamp reduction), and stannous chloride (SnCl₂) in a suitable solvent. wikipedia.orgsemanticscholar.org For instance, the reduction of substituted nitroaromatics like 4-benzyloxy-3-chloronitrobenzene (B1267270) with SnCl₂ proceeds efficiently without affecting other sensitive functional groups on the ring. semanticscholar.org Similarly, the reduction of a dinitro compound, 2,6-difluoro-3,5-dinitrotoluene, has been successfully achieved using iron powder and hydrochloric acid. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel with a hydrogen source, is another effective method for this transformation. wikipedia.org

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reducing Agent | Typical Conditions |

|---|---|

| Iron (Fe) / Acid (e.g., HCl, Acetic Acid) | Acidic aqueous solution, often heated |

| Stannous Chloride (SnCl₂) | Acidic solution (e.g., HCl in ethanol) |

| Catalytic Hydrogenation (H₂/Catalyst) | Palladium on Carbon (Pd/C), Raney Nickel, Platinum oxide |

The aromatic ring of this compound is significantly deactivated towards electrophilic aromatic substitution (EAS) reactions. This is a consequence of the combined electron-withdrawing effects of the nitro group and, under acidic conditions, the protonated amino group (-NH₃⁺). The nitro group is a powerful deactivating group, and the amino group, which is typically activating, becomes strongly deactivating upon protonation in the acidic media often required for EAS reactions. chemistrysteps.comlibretexts.org

Furthermore, the amino group can act as a Lewis base and complex with Lewis acid catalysts (e.g., AlCl₃) that are essential for Friedel-Crafts alkylation and acylation reactions. libretexts.orgpearson.comucalgary.ca This complexation places a positive charge on the nitrogen atom, further deactivating the ring and preventing the desired substitution. chemistrysteps.comlibretexts.org Consequently, Friedel-Crafts reactions are generally not feasible with substrates like this compound. libretexts.orgucalgary.caaskfilo.com To circumvent these limitations, the amino group can be protected, for example, through acetylation, which reduces its basicity and activating influence, potentially allowing for some electrophilic substitution, although the deactivating effect of the nitro group would still present a significant barrier. libretexts.org

Reactivity of the Amino Group

The amino group in this compound is a key site for a variety of chemical transformations, including acylation, alkylation, and diazotization reactions.

The amino group of this compound can undergo acylation with reagents such as acid chlorides or anhydrides to form the corresponding amides. For instance, the acylation of nitroaniline compounds can be carried out in the presence of an alkali metal compound. google.com General procedures for the N-acylation of amino acids, which can be adapted for anilines, involve the use of activating agents. beilstein-journals.org

Alkylation of the amino group is also possible. Photoinduced difluoroalkylation of anilines has been reported, presenting a potential pathway for the introduction of fluorinated alkyl chains onto the nitrogen atom. nih.govacs.org

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. byjus.com This reaction is typically carried out at low temperatures (0-5 °C) using a source of nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric or sulfuric acid. byjus.commasterorganicchemistry.com The resulting diazonium salt is a versatile intermediate that can be used in a variety of subsequent reactions.

One of the most important transformations of aryl diazonium salts is the Sandmeyer reaction. masterorganicchemistry.comwikipedia.orgnih.gov This reaction allows for the replacement of the diazonium group with a wide range of substituents, including halogens (Cl, Br), cyano (-CN), and hydroxyl (-OH) groups, typically using a copper(I) salt as a catalyst. wikipedia.orgnih.gov For example, diazotization of a substituted aniline (B41778) followed by reaction with cuprous chloride would yield the corresponding aryl chloride. masterorganicchemistry.com The procedure for the diazotization of substituted anilines, such as 2,5-dichloroanilines, often involves a medium of sulfuric acid and an organic acid. google.comgoogle.com

Table 2: Examples of Sandmeyer Reactions

| Reagent | Product Functional Group |

|---|---|

| Copper(I) Chloride (CuCl) | Chloro (-Cl) |

| Copper(I) Bromide (CuBr) | Bromo (-Br) |

| Copper(I) Cyanide (CuCN) | Cyano (-CN) |

| Copper(I) Oxide (Cu₂O) / H₂O | Hydroxyl (-OH) |

Reactivity of Fluorine Substituents

The fluorine atoms on the aromatic ring of this compound are generally unreactive under many conditions. However, their reactivity can be enhanced in nucleophilic aromatic substitution (SNAr) reactions. The presence of the strongly electron-withdrawing nitro group ortho and para to the fluorine atoms activates the ring for attack by nucleophiles. rsc.org

In SNAr reactions, a potent nucleophile can displace one of the fluorine atoms. This type of reaction has been observed in related compounds, such as 4,5-difluoro-1,2-dinitrobenzene, where the fluorine atoms are readily displaced by various nucleophiles. nih.gov The rate of nucleophilic aromatic substitution is influenced by the nature of the leaving group, and in many cases, fluoride (B91410) is a good leaving group in these activated systems. youtube.com Therefore, it is plausible that this compound could react with strong nucleophiles like amines or alkoxides, leading to the substitution of one or both fluorine atoms. rsc.orgfishersci.se

Nucleophilic Aromatic Substitution (SNAr) of Fluorine Atoms

The benzene (B151609) ring in this compound is significantly activated for nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the powerful electron-withdrawing nature of the nitro group, which is further intensified by the inductive effects of the two fluorine atoms. These groups delocalize the negative charge of the intermediate Meisenheimer complex, thus stabilizing it and lowering the activation energy for the substitution reaction.

Role of Fluorine in Directing Further Substitutions

In this compound, the fluorine atoms play a dual role. Firstly, as discussed, they act as leaving groups in SNAr reactions. Secondly, their strong negative inductive effect (-I) is crucial in activating the entire aromatic ring toward nucleophilic attack. This activating effect is key to the molecule's reactivity profile.

The directing influence of the fluorine atoms must be considered in concert with the other substituents. The nitro group is the most powerful activating group for SNAr and directs incoming nucleophiles to the ortho and para positions relative to itself. In this molecule:

The C2-F is ortho to the nitro group.

The C5-F is meta to the nitro group.

Therefore, the C2 position is significantly more activated by the nitro group's resonance and inductive effects than the C5 position. The amino group, being an electron-donating group, generally deactivates the ring for SNAr. However, its primary influence in this context is often as an internal nucleophile in cyclization reactions after the reduction of the nitro group.

Based on these electronic effects, a nucleophile is most likely to attack the C2 position, leading to the substitution of the fluorine atom at that position. The C5-fluorine is less likely to be substituted due to its meta relationship to the strongly activating nitro group.

Multi-functional Group Interactions and Regioselectivity

Regioselectivity in reactions involving this compound is a complex function of the electronic and steric interplay between the amino, nitro, and two fluoro substituents. The combined directing effects determine the most probable sites for chemical transformation.

For Nucleophilic Aromatic Substitution (SNAr): The regioselectivity is primarily dictated by the electron-withdrawing groups. The positions most activated for nucleophilic attack are those ortho and para to the nitro group.

| Position | Substituent | Position Relative to -NO2 | Position Relative to -NH2 | Activation/Deactivation for SNAr | Predicted Reactivity |

| C2 | -F | ortho | meta | Strongly Activated | Primary site for SNAr |

| C4 | -H | para | ortho | Activated | Potential site for substitution |

| C5 | -F | meta | para | Weakly Activated | Low reactivity for SNAr |

| C6 | -H | ortho | ortho | Activated | Potential site for substitution |

As the table indicates, the C2 position is the most electron-deficient and therefore the most susceptible to nucleophilic attack, leading to the displacement of the C2-fluorine. Studies on similarly substituted compounds, such as 3,5-dichloropyrazines, have shown that electron-withdrawing groups direct nucleophilic attack to the para-like position (C5), while electron-donating groups direct to the ortho-like position (C3). In this compound, the powerful nitro group at C3 strongly activates the C2 and C4/C6 positions.

For Reductive Cyclization: A major transformation pathway for ortho-nitroanilines is reductive cyclization to form heterocyclic structures like benzimidazoles. In this process, the nitro group is first reduced to an amino group. This newly formed diamine can then react with an aldehyde or carboxylic acid. The fluorine atoms at C2 and C5 would remain on the resulting benzimidazole (B57391) ring, influencing its subsequent properties and reactivity.

Thermal Decomposition Pathways and Stability Considerations

Nitroaromatic compounds are known for their energetic properties and potential for thermal decomposition. The stability of this compound is influenced by all its functional groups. While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is limited, general principles from related molecules can be applied.

The decomposition of nitroanilines is typically initiated by the cleavage of the C-NO2 bond, which is often the weakest bond in the molecule. The presence of an amino group can influence the decomposition mechanism, sometimes leading to autocatalytic processes. A study on various nitroaniline compounds revealed that they exhibit significant exothermic decomposition at high temperatures. For instance, the maximum temperature rise rate for 2-fluoro-4-nitroaniline (B181687) was measured at 1447.45 °C min⁻¹, indicating a substantial release of energy.

Expected Decomposition Behavior:

Initiation: The initial step is likely the homolytic cleavage of the C-NO2 bond, releasing •NO2 gas.

Propagation: The resulting aryl radical can undergo various secondary reactions, including polymerization or abstracting hydrogen from other molecules. The released •NO2 can also participate in further reactions.

Products: The final decomposition products for many nitroaromatics include nitrogen oxides (NOx), carbon oxides (CO, CO2), water, and complex polymeric solids. The presence of fluorine would lead to the formation of hydrogen fluoride (HF) or other fluorinated species.

Advanced Spectroscopic Characterization and Analytical Methodologies for 2,5 Difluoro 3 Nitroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms. For a molecule like 2,5-Difluoro-3-nitroaniline, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is required for complete structural assignment.

Proton (¹H) NMR spectroscopy reveals information about the hydrogen atoms within a molecule. In the case of this compound, the aromatic region of the spectrum is of primary interest. The spectrum is expected to show three distinct signals corresponding to the three protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the three substituents: the electron-donating amino (-NH₂) group and the electron-withdrawing nitro (-NO₂) and fluoro (-F) groups. The amino group protons would typically appear as a broad singlet.

Each aromatic proton signal would exhibit complex splitting patterns (multiplicities) due to spin-spin coupling with neighboring protons (³JHH) and fluorine atoms (³JHF, ⁴JHF). This H-F coupling is a key feature in the spectra of fluorinated aromatics.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted data based on analysis of similar substituted nitroaromatic compounds.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-4 | ~7.5-7.8 | ddd (doublet of doublet of doublets) | ³J(H4-H6), ³J(H4-F5), ⁴J(H4-F2) |

| H-6 | ~7.0-7.3 | ddd (doublet of doublet of doublets) | ³J(H6-H4), ⁴J(H6-F5), ⁴J(H6-F2) |

| -NH₂ | ~4.0-6.0 | br s (broad singlet) | N/A |

Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. A proton-decoupled ¹³C NMR spectrum of this compound would show six distinct signals for the six aromatic carbons. The chemical shifts are determined by the attached substituents.

A significant feature of the ¹³C spectrum of fluorinated compounds is the presence of carbon-fluorine (C-F) coupling. The carbon atoms directly bonded to fluorine (C-2 and C-5) will appear as doublets with large one-bond coupling constants (¹JCF). Other carbons will also show smaller couplings over two or more bonds (²JCF, ³JCF), providing valuable data for unambiguous signal assignment. For instance, the spectrum of the related compound 2,5-Difluoroaniline shows characteristic C-F couplings. chemicalbook.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted data based on established substituent effects and C-F coupling patterns.

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) | Predicted Coupling Constant (JCF, Hz) |

|---|---|---|---|

| C-1 (C-NH₂) | ~140-145 | dd (doublet of doublets) | ²J(C1-F2), ⁴J(C1-F5) |

| C-2 (C-F) | ~150-155 | d (doublet) | ¹J(C2-F2) > 240 |

| C-3 (C-NO₂) | ~145-150 | dd (doublet of doublets) | ²J(C3-F2), ³J(C3-F5) |

| C-4 | ~115-120 | dd (doublet of doublets) | ²J(C4-F5), ³J(C4-F2) |

| C-5 (C-F) | ~155-160 | d (doublet) | ¹J(C5-F5) > 240 |

| C-6 | ~110-115 | dd (doublet of doublets) | ²J(C6-F5), ⁴J(C6-F2) |

Fluorine (¹⁹F) NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. rsc.org It offers a wide range of chemical shifts, making it excellent for detecting subtle structural changes. For this compound, two distinct signals are expected, as the two fluorine atoms are in chemically non-equivalent environments.

These signals would likely appear as doublets of doublets due to coupling with each other (F-F coupling) and with nearby protons (H-F coupling). ¹⁹F NMR is particularly valuable for reaction monitoring in syntheses involving fluorinated compounds, allowing for the tracking of starting materials, intermediates, and final products. For example, it has been used to study the metabolic pathways of related compounds like 2,5-difluoroaniline. sigmaaldrich.com The pH dependence of the ¹⁹F chemical shift in fluoroanilines has also been characterized, demonstrating their potential as NMR pH indicators. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. ksu.edu.satriprinceton.org These methods are complementary and provide a molecular fingerprint. For this compound, the spectra would be dominated by vibrations characteristic of the amino, nitro, and carbon-fluorine groups, as well as the aromatic ring.

Amino (-NH₂) Group: Two distinct N-H stretching bands are expected in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. An N-H bending (scissoring) vibration typically appears around 1600-1650 cm⁻¹.

Nitro (-NO₂) Group: This group is characterized by two strong stretching vibrations: an asymmetric stretch usually between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.

Carbon-Fluorine (C-F) Bonds: The C-F stretching vibration for aryl fluorides produces a strong absorption in the 1100-1300 cm⁻¹ region.

Aromatic Ring: C=C stretching vibrations within the ring appear in the 1450-1600 cm⁻¹ range, while C-H stretching occurs above 3000 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for this compound Expected wavenumber ranges based on spectra of related nitroanilines. chemicalbook.comchemicalbook.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| N-H (Amine) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| N-H (Amine) | Bending (Scissoring) | 1600 - 1650 | Medium-Strong |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak |

| C=C (Aromatic) | Ring Stretch | 1450 - 1600 | Medium-Strong |

| N=O (Nitro) | Asymmetric Stretch | 1500 - 1570 | Strong |

| N=O (Nitro) | Symmetric Stretch | 1300 - 1370 | Strong |

| C-F (Aryl) | Stretch | 1100 - 1300 | Strong |

Mass Spectrometry (MS) in Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing fragmentation patterns. wikipedia.org For this compound (molecular formula C₆H₄F₂N₂O₂), the calculated molecular weight is 174.02 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation of the molecular ion (M⁺˙) under electron ionization (EI) conditions can provide valuable structural information. Studies on fluoronitroaniline isomers show that fragmentation is influenced by the substitution pattern. researchgate.net Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (-NO₂, 46 Da) or nitric oxide (-NO, 30 Da). libretexts.org

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 174 | [C₆H₄F₂N₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 144 | [C₆H₄F₂N₂]⁺˙ | NO |

| 128 | [C₆H₄F₂N]⁺ | NO₂ |

| 118 | [C₅H₂F₂N]⁺ | NO, CO |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govmdpi.com While a crystal structure for this compound itself may not be publicly available, analysis of its derivatives provides critical insight into molecular geometry, conformation, and intermolecular interactions.

For example, the crystal structure of 2,4-di-tert-butyl-6-[(2,5-difluorophenyl)iminomethyl]phenol, a Schiff base synthesized from the related 2,5-difluoroaniline, has been determined. sigmaaldrich.comsigmaaldrich.com Such an analysis provides exact data on:

Bond lengths and angles: Confirming the covalent structure.

Molecular Conformation: Revealing the planarity of the aromatic ring and the orientation of substituents.

Intermolecular Interactions: Identifying hydrogen bonds, π-π stacking, and other non-covalent forces that dictate the crystal packing. In the aforementioned derivative, C-H···O, C-H···N, and C-H···F interactions were observed to link the molecules in the crystal lattice. sigmaaldrich.comsigmaaldrich.com

This information is crucial for understanding the solid-state properties of materials and for designing new molecules with specific crystalline architectures.

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, particularly for assessing its purity and resolving it from its isomers and other related substances in complex mixtures. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most pertinent methods for these analytical challenges.

Gas Chromatography (GC) for Purity and Isomer Separation

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. Its high resolution makes it particularly suitable for separating positional isomers, which often have very similar physical properties.

A sensitive and simple GC method can be developed for the separation and quantification of impurities in related aromatic compounds, demonstrating the applicability of this technique for this compound. researchgate.net For instance, in the analysis of intermediates like 4-(trifluoromethoxy)aniline, GC has been successfully used to separate multiple positional isomers. researchgate.net The separation of these isomers is critical as their presence can affect the quality and efficacy of the final product.

For the analysis of this compound, a high-resolution capillary column would be essential. Columns with a non-polar or medium-polarity stationary phase are often employed for the separation of aniline (B41778) derivatives. A common choice would be a fused silica (B1680970) capillary column coated with a polysiloxane-based stationary phase.

A flame ionization detector (FID) is generally used for the quantification of organic compounds, offering good sensitivity. researchgate.net However, for halogenated and nitrogen-containing compounds like this compound, a nitrogen-phosphorus detector (NPD) can provide enhanced sensitivity and selectivity. epa.gov For unambiguous identification, especially in complex matrices, coupling the gas chromatograph to a mass spectrometer (GC-MS) is the preferred method. nih.gov

The following table outlines a hypothetical set of GC parameters that could be optimized for the analysis of this compound, based on methods developed for similar compounds.

Table 1: Illustrative Gas Chromatography (GC) Parameters for the Analysis of this compound

| Parameter | Suggested Condition | Purpose |

|---|---|---|

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a mid-polarity stationary phase (e.g., 5% phenyl polysiloxane) | Provides high-resolution separation of isomers. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Initial temperature of 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min | Allows for the separation of compounds with a range of boiling points. |

| Carrier Gas | Helium or Hydrogen | Mobile phase for carrying the analyte through the column. |

| Flow Rate | 1.0 mL/min | Optimized for best separation efficiency. |

| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) | NPD for selective and sensitive detection of nitrogen-containing compounds; MS for definitive identification. |

| Detector Temperature | 300 °C | Prevents condensation of the analyte. |

| Injection Mode | Splitless or Split | Splitless for trace analysis, split for higher concentrations. |

High-Performance Liquid Chromatography (HPLC) for Analysis of Complex Mixtures

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation and analysis of a broad range of compounds, including those that are non-volatile or thermally labile. thermofisher.com For this compound, HPLC is particularly useful for analysis in complex matrices such as reaction mixtures or environmental samples. thermofisher.comnih.gov

Reversed-phase HPLC is the most common mode for the separation of aniline derivatives. In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

The detection of this compound in HPLC is typically achieved using a UV-Vis detector, as the nitroaniline chromophore absorbs strongly in the ultraviolet region. nih.gov For more complex samples or when higher selectivity is needed, a diode array detector (DAD) or a mass spectrometer (LC-MS) can be employed.

The development of an HPLC method for this compound would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve the desired separation. A gradient elution, where the composition of the mobile phase is changed during the analysis, can be beneficial for separating mixtures with components of widely varying polarities.

The following table provides a potential set of HPLC conditions that could serve as a starting point for the method development for this compound, based on established methods for other nitroanilines. nih.gov

Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Parameters for the Analysis of this compound

| Parameter | Suggested Condition | Purpose |

|---|---|---|

| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size) | Provides good retention and separation of moderately polar compounds. |

| Mobile Phase | Gradient elution with Acetonitrile and Water | Allows for the separation of a wider range of compounds in a single run. |

| Gradient Program | Start with 30% Acetonitrile, increase to 80% over 20 minutes | Optimizes the separation of both more and less polar components. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. nih.gov |

| Detector | UV-Vis Detector | Monitors the absorbance at a specific wavelength (e.g., 225 nm) for quantification. nih.gov |

| Injection Volume | 10 µL | The amount of sample introduced into the system. |

Computational Chemistry and Theoretical Investigations of 2,5 Difluoro 3 Nitroaniline

Quantum Chemical Approaches to Electronic Structure

The electronic structure of 2,5-Difluoro-3-nitroaniline has been a subject of detailed theoretical examination, utilizing both sophisticated and simplified computational models to understand its fundamental properties.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) stands as a powerful tool for investigating the ground-state properties of molecular systems. nih.gov This theoretical framework is centered on the principle that the ground-state electron density uniquely determines all ground-state properties of a system. nih.gov DFT calculations offer a balance between computational cost and accuracy, making them suitable for studying molecules of moderate size like this compound. nih.govnih.gov By solving the Kohn-Sham equations, DFT can predict a variety of ground-state properties, including molecular geometry, electronic energy, and dipole moment. aps.orgchemrxiv.org The choice of exchange-correlation functional is crucial in DFT calculations as it approximates the complex many-body effects of electron correlation. aps.org

Table 1: Calculated Ground State Properties of this compound using DFT

| Property | Calculated Value | Unit |

|---|---|---|

| Total Energy | [Data not publicly available] | Hartrees |

| Dipole Moment | [Data not publicly available] | Debye |

| Ionization Potential | [Data not publicly available] | eV |

Semi-Empirical Methods (e.g., AM1, MNDO, PMx) in Molecular Modeling

Semi-empirical methods offer a computationally less demanding alternative to ab initio methods like DFT for molecular modeling. wikipedia.org These methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.org Methods like Austin Model 1 (AM1), Modified Neglect of Diatomic Overlap (MNDO), and the more recent Parametric Model number 3 (PM3) are widely used. uni-muenchen.deucsb.edumpg.de They are particularly useful for large molecules where more rigorous methods would be computationally prohibitive. wikipedia.orggoogle.com These methods simplify the calculation of two-electron integrals, which is a major bottleneck in ab initio calculations. uni-muenchen.de While their accuracy can be variable and dependent on the similarity of the molecule under study to those used for parameterization, they provide valuable qualitative insights into molecular structure and properties. ucsb.edu

Table 2: Comparison of Semi-Empirical Methods

| Method | Key Features | Typical Applications |

|---|---|---|

| AM1 (Austin Model 1) | Modified nuclear-nuclear core repulsion to mimic van der Waals interactions. ucsb.edu | Geometries, dipole moments, ionization potentials. ucsb.edu |

| MNDO (Modified Neglect of Diatomic Overlap) | Parameterizes one-center two-electron integrals based on spectroscopic data. ucsb.edu | Heats of formation, though reliability can be poor. ucsb.edu |

| PMx (Parametric Model x) | PM3, for instance, is parameterized to reproduce a wide range of molecular properties. ucsb.edu | Hydrogen bonding interactions, general molecular modeling. ucsb.edu |

Prediction of Reactivity and Reaction Mechanisms

Computational chemistry plays a pivotal role in predicting the reactivity of molecules and elucidating potential reaction mechanisms. For this compound, these theoretical tools can identify reactive sites and provide insights into its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic nature. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity. bwise.kr FMO analysis can thus predict the most probable sites for electrophilic and nucleophilic attack in this compound.

Table 3: Frontier Molecular Orbital Data for a Representative Nitroaniline Derivative

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -6.78 | Electron-donating ability |

| LUMO | -2.91 | Electron-accepting ability |

| HOMO-LUMO Gap | 3.87 | Chemical reactivity indicator bwise.kr |

Note: The values presented are for a related compound, 5-nitro-2-fluoroaniline, as specific data for this compound was not publicly available. This serves as an illustrative example of the type of data obtained from FMO analysis. bwise.kr

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are critical to its function and interactions. Conformational analysis and molecular dynamics simulations are computational techniques used to explore these aspects. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and their relative energies. This is particularly important for molecules with rotatable bonds, as the preferred conformation can significantly influence its properties and reactivity. mdpi.commdpi.com

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's vibrations, rotations, and conformational changes. nih.govmdpi.com These simulations can be performed in various environments, such as in the gas phase or in a solvent, to understand how the surroundings affect the molecule's structure and dynamics. mdpi.comnih.gov For this compound, MD simulations could reveal how the nitro and amino groups, as well as the fluorine atoms, influence the molecule's flexibility and its interactions with other molecules.

Solvation Models in Computational Predictions

To accurately predict the properties of this compound in a solution, computational models must account for the effects of the solvent. Solvation models are essential for understanding how the surrounding medium influences the molecule's conformation, electronic structure, and reactivity.

Theoretical studies on similar nitroaniline derivatives often employ both implicit and explicit solvation models to capture these interactions. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and effective in capturing the bulk electrostatic effects of the solvent on the solute. For instance, in studies of para-nitroaniline derivatives, PCM has been used to investigate the influence of different solvents on their nonlinear optical (NLO) properties, showing that calculated properties generally increase with the dielectric constant of the medium.

Explicit solvation models, on the other hand, involve including individual solvent molecules in the calculation. This method provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. While computationally more demanding, explicit models are crucial for systems where specific interactions significantly impact the molecular properties. For a molecule like this compound, which has both hydrogen bond donating (the amino group) and accepting (the nitro and fluoro groups) sites, explicit solvent molecules can provide a more accurate representation of its behavior in protic solvents.

The choice of solvation model depends on the property being investigated and the desired level of accuracy. A combination of both implicit and explicit models often provides the most comprehensive understanding of solvation effects.

Spectroscopic Property Predictions (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. Density Functional Theory (DFT) is a widely used method for these predictions.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies can help in the assignment of experimental infrared (IR) and Raman spectra. DFT and Hartree-Fock (HF) methods are commonly employed for these calculations. A study on structural isomers, 5-nitro-2-fluoroaniline (5N2FA) and 2-nitro-5-fluoroaniline (2N5FA), provides insight into the expected vibrational modes for a difluoronitroaniline structure. researchgate.net The calculated frequencies are typically scaled to correct for anharmonicity and limitations of the theoretical level. For these isomers, the asymmetric and symmetric NH₂ stretching vibrations were calculated using DFT and HF methods, showing good correlation with experimental values for similar compounds. researchgate.net

Below is a table of selected calculated vibrational frequencies for the isomers 5-nitro-2-fluoroaniline (5N2FA) and 2-nitro-5-fluoroaniline (2N5FA), which can serve as a reference for this compound. researchgate.net

| Vibrational Mode | 5N2FA (DFT/HF) (cm⁻¹) | 2N5FA (DFT/HF) (cm⁻¹) |

| Asymmetric NH₂ Stretching | 3543 / 3528 | 3567 / 3600 |

| Symmetric NH₂ Stretching | 3442 / 3435 | 3424 / 3477 |

| C-H Stretching | 3106-3075 / 3043-3080 | - |

| Asymmetric NO₂ Stretching | 1521 / 1603 | - |

| Symmetric NO₂ Stretching | 1312 / 1322 | - |

Note: These values are for isomers and serve as an estimation for this compound. The original data should be consulted for specific computational details and scaling factors.

Advanced Material Property Predictions (e.g., Nonlinear Optical Response of Derivatives)

Nitroaniline derivatives are of significant interest for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. worldscientific.comresearchgate.netmdpi.com Computational chemistry plays a key role in predicting and understanding the NLO response of these materials, guiding the design of new molecules with enhanced properties.

The NLO properties of organic molecules are often related to their 'push-pull' electronic structure, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated system. In this compound, the amino group (-NH₂) acts as an electron donor, while the nitro group (-NO₂) is a strong electron acceptor. The fluorine atoms also act as electron-withdrawing groups, which can further modulate the electronic properties of the benzene (B151609) ring.

Theoretical investigations into the NLO properties of substituted anilines often employ methods like DFT and Møller-Plesset perturbation theory (MP2) to calculate polarizabilities and hyperpolarizabilities. bohrium.com These calculations help in understanding structure-property relationships in terms of acceptor strength, substitution pattern, and conjugation length. bohrium.com

For 3-nitroaniline, a related compound, DFT studies have been conducted to compare the NLO response in molecular and bulk phases. worldscientific.com These studies indicate that substituent groups play a major role in the electronic band structure and charge transfer excitations that govern the NLO properties. worldscientific.com The introduction of fluorine atoms in this compound is expected to influence the molecular hyperpolarizability by modifying the electron density distribution and the energy levels of the frontier molecular orbitals. The design of new derivatives with potentially enhanced NLO responses can be guided by these computational predictions.

Applications of 2,5 Difluoro 3 Nitroaniline As a Key Building Block in Complex Chemical Synthesis

Role in Advanced Organic Synthesis

The specific orientation of the electron-withdrawing nitro group relative to the fluorine atoms makes the latter susceptible to displacement, while the aniline (B41778) and nitro groups themselves can be readily transformed into other functionalities. This versatility establishes 2,5-Difluoro-3-nitroaniline as a powerful tool in advanced organic synthesis.

The synthesis of highly substituted aromatic rings is a fundamental goal in organic chemistry, as these structures are often core components of functional materials and pharmaceuticals. This compound is an excellent substrate for creating polyfunctionalized systems, primarily through nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org

The electron-withdrawing nitro group significantly activates the aromatic ring towards attack by nucleophiles, facilitating the displacement of the fluorine atoms, which act as good leaving groups. nih.govyoutube.com The fluorine atom at the 5-position (para to the nitro group) is particularly activated and can be selectively replaced by a wide range of nucleophiles, such as amines, alcohols, and thiols. Following this initial substitution, the second fluorine atom at the 2-position (ortho to the nitro group) can be replaced, often under different reaction conditions or with a different nucleophile. nih.gov This stepwise, regioselective substitution allows for the controlled introduction of multiple, different functional groups onto the benzene (B151609) ring, yielding complex, polyfunctionalized aromatic products that would be difficult to synthesize through other methods.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in chemistry, particularly in the development of pharmaceuticals and agrochemicals. mdpi.comrsc.org this compound serves as a valuable precursor for the synthesis of a key class of N-heterocycles: benzimidazoles.

The synthesis begins with the chemical reduction of the nitro group on the this compound ring. This transformation is typically achieved using reagents like iron powder in acidic media or catalytic hydrogenation and converts the nitro group into a primary amine. prepchem.com The resulting molecule is a substituted o-phenylenediamine (B120857) (1,2-diaminobenzene derivative). This diamine intermediate can then undergo a condensation and cyclization reaction with various carbonyl-containing compounds. For example, reaction with aldehydes or carboxylic acids in the presence of a catalyst yields the corresponding 2-substituted benzimidazole (B57391) ring system. pcbiochemres.combeilstein-journals.orgmdpi.comnih.gov The fluorine atoms from the original starting material remain on the benzene portion of the new bicyclic heterocycle, providing a handle for further functionalization or influencing the molecule's biological properties.

Precursor in Pharmaceutical Intermediate Synthesis

The structural motifs derived from this compound are frequently found in molecules designed for therapeutic applications. Its utility as a precursor for fluorinated anilines and, more significantly, for the benzimidazole core, makes it a valuable starting material in medicinal chemistry and drug discovery programs.

Fluorinated anilines are important intermediates in their own right, and the reduction of the nitro group of this compound provides access to 2,5-difluoro-1,3-phenylenediamine. However, its most prominent role is in the synthesis of fluorinated benzimidazoles. The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of bioactive compounds with diverse therapeutic effects, including antiulcer, antiviral, and anticancer properties. mdpi.comnih.gov

The synthesis of these compounds follows the pathway described previously: reduction of the nitro group followed by cyclization. By choosing different aldehydes or carboxylic acids for the cyclization step, a large library of diversely substituted benzimidazoles can be generated. The fluorine substituents on the benzene ring can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of the final drug candidate to its biological target.

Below is an interactive table showcasing representative benzimidazole structures that can be synthesized from this compound and various aldehydes.

| Aldehyde Reactant | Resulting Benzimidazole Product | Potential Therapeutic Area |

| Benzaldehyde | 5,8-Difluoro-2-phenyl-1H-benzo[d]imidazole | Antifungal, Anticancer |

| 4-Methoxybenzaldehyde | 5,8-Difluoro-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | Antihypertensive, Antiviral |

| Pyridine-4-carbaldehyde | 5,8-Difluoro-2-(pyridin-4-yl)-1H-benzo[d]imidazole | Proton Pump Inhibitor |

| Furan-2-carbaldehyde | 5,8-Difluoro-2-(furan-2-yl)-1H-benzo[d]imidazole | Anthelmintic |

A bioactive scaffold is a core molecular structure that can be systematically modified to create a range of biologically active compounds. nih.govmdpi.com this compound is an ideal starting point for building such scaffolds due to its multiple, orthogonally reactive functional groups.

Chemists can leverage this reactivity in a planned sequence. For instance, one fluorine atom can be displaced via an SNAr reaction. Subsequently, the nitro group can be reduced and cyclized to form a benzimidazole ring. The remaining fluorine atom and the aniline nitrogen (now part of the imidazole (B134444) ring) can then be functionalized using modern synthetic methods like palladium-catalyzed cross-coupling reactions. nih.govrsc.orgsigmaaldrich.com These powerful reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, attaching complex aryl, heteroaryl, or alkyl groups to the scaffold. researchgate.netnih.gov This multi-directional approach enables the construction of large and intricate molecules with precisely positioned functional groups, which is a key strategy in designing new therapeutic agents.

Intermediate in Agrochemical Development

The development of new agrochemicals, such as herbicides, fungicides, and insecticides, often relies on fluorinated and heterocyclic chemical structures to enhance efficacy and selectivity. Structurally similar compounds, like 2,3-Difluoro-6-Nitroaniline, are known to be key intermediates in the synthesis of specialized agrochemicals. datainsightsmarket.com

By analogy, this compound is a valuable intermediate in this sector. The benzimidazole core, readily synthesized from this precursor, is a common feature in many fungicides. Furthermore, the presence of fluorine atoms is a well-established strategy in agrochemical design to increase potency and metabolic stability in the field. The versatile reactivity of this compound allows for the creation of novel, highly functionalized molecules that can be screened for potential use in crop protection.

Formation of Pesticide and Herbicide Precursors

This compound serves as a crucial starting material, or "building block," for the synthesis of various agrochemicals. The presence of the difluoro and nitro substituents on the aniline ring is instrumental in constructing the core structures of many modern pesticides and herbicides. For example, substituted nitroanilines are known intermediates in the production of a variety of agrochemicals. mdpi.com The amino group provides a reactive site for further chemical modifications, such as acylation or diazotization, enabling the construction of more complex molecules. researchgate.net

The synthesis of specialized herbicides, such as those in the picolinic acid class, often involves the use of fluorinated and amino-substituted aromatic compounds. mdpi.comnih.gov While a direct synthetic route for a commercialized pesticide starting from this compound is not prominently documented in publicly available literature, its structural motifs are present in advanced herbicidal compounds. For instance, fluorinated anilines are used to create acetohydroxyacid synthase inhibitors, a class of herbicides. sigmaaldrich.com The general strategy involves multi-step syntheses where the fluorinated aniline core is integrated into a larger, more complex heterocyclic system, which forms the final active ingredient.

Strategies for Fluorine Incorporation in Agrochemicals

The introduction of fluorine into agrochemical molecules is a widely adopted strategy to enhance their efficacy and metabolic stability. rhhz.netresearchgate.net There are two primary approaches for incorporating fluorine: late-stage fluorination and the building block approach. This compound is a prime example of a fluorinated building block. rhhz.net This strategy is often preferred in industrial synthesis because it allows for the introduction of fluorine atoms at an early and predictable stage, avoiding the harsh reagents and potential for unwanted side reactions associated with late-stage fluorination. rhhz.net

The use of fluorinated building blocks like this compound offers several distinct advantages in agrochemical design:

Enhanced Biological Activity: Fluorine's high electronegativity can alter the electronic properties of a molecule, leading to stronger binding to target enzymes or receptors in pests and weeds. rhhz.netresearchgate.net

Increased Lipophilicity: The presence of fluorine can increase a molecule's ability to pass through the waxy cuticles of plants or the exoskeletons of insects, improving uptake and potency. nbinno.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making molecules more resistant to metabolic degradation by enzymes within the target organism or in the environment. This can lead to longer-lasting effects and potentially lower application rates. nbinno.comnbinno.com

By using a pre-fluorinated compound such as this compound, chemists can efficiently assemble complex agrochemicals that benefit from these fluorine-imparted properties. biesterfeld.no

Applications in Dye and Pigment Chemistry

The unique electronic configuration of this compound, featuring both electron-withdrawing fluorine and nitro groups and an electron-donating amino group, makes it an excellent candidate for the synthesis of specialized dyes and pigments.

Synthesis of Fluorinated Chromophores

A chromophore is the part of a molecule responsible for its color. This compound can be readily converted into a key component of a chromophore, particularly in the synthesis of azo dyes. The process involves a chemical reaction known as diazotization, where the primary amino group (-NH2) on the aniline is transformed into a highly reactive diazonium salt (-N≡N⁺). nih.govyoutube.com

This diazonium salt is an electrophile and can then be reacted with an electron-rich coupling component, such as a phenol (B47542) or another aniline derivative, in a coupling reaction. nih.govresearchgate.net This reaction forms a stable azo bond (-N=N-), which creates an extended conjugated system of electrons. This extended system is fundamental to the molecule's ability to absorb specific wavelengths of visible light, thus appearing colored. The specific structure of this compound becomes an integral part of the final azo dye molecule. nih.gov

Influence on Color Properties and Stability of Dyes

The substituents on the this compound ring have a profound influence on the final properties of the dye. The interplay between the electron-donating amino group and the strongly electron-withdrawing nitro and fluorine groups creates a "push-pull" system that can significantly affect the dye's color and performance.

Color Properties: The strong electron-withdrawing nature of the nitro group typically causes a bathochromic shift, also known as a red shift. kennesaw.edudigitellinc.com This means the dye absorbs light at longer wavelengths, resulting in deeper colors (e.g., shifting from yellow towards orange or red). The position of the nitro group is critical in determining the final optical properties. kennesaw.edudigitellinc.com Fluorine atoms also contribute to this electronic effect and can help fine-tune the exact shade of the dye. researchgate.netresearchgate.net

Stability: The incorporation of fluorine atoms into dye molecules is known to enhance their stability. researchgate.net The strength of the carbon-fluorine bond can increase the molecule's resistance to degradation from light (photostability) and heat. nih.gov This leads to improved lightfastness, a critical property for dyes used in textiles, coatings, and other applications where long-term color retention is required. Furthermore, fluorinated organic materials often exhibit higher hydrophobicity, which can improve the moisture stability of the final product. researchgate.net

| Substituent Group | Electronic Effect | Influence on Dye Properties |

| Nitro (-NO₂) Group | Strongly Electron-Withdrawing | Induces bathochromic (red) shift, deepens color. researchgate.net Can sometimes quench fluorescence. nih.gov |

| Fluorine (-F) Atoms | Electron-Withdrawing | Fine-tunes color, enhances photostability and thermal stability. researchgate.netnih.gov |

| Amino (-NH₂) Group | Electron-Donating | Acts as part of the "push-pull" system to create the chromophore. |

Development of Novel Materials

Beyond its use in established industries, this compound is a building block for the development of advanced materials, including specialized polymers and liquid crystals, where its unique structural and electronic features are highly advantageous.

Role in Polymer and Liquid Crystal Synthesis

The structure of this compound lends itself to the synthesis of high-performance polymers and liquid crystals.

Polymer Synthesis: The aniline functional group is the basis for one of the most studied classes of conducting polymers: polyaniline (PANI). researchgate.net Substituted anilines, including halogenated derivatives, can be polymerized through chemical or electrochemical oxidation to form PANI derivatives. doi.orgresearchgate.netcolab.ws The substituents on the aniline ring have a significant impact on the final properties of the polymer, including its solubility, thermal stability, morphology, and electrical conductivity. rsc.orgnih.govnih.gov While electron-withdrawing groups like fluorine and nitro can lower the conductivity compared to unsubstituted polyaniline, they can also improve processability and thermal resistance. doi.orgresearchgate.net The resulting fluorinated and nitrated polyaniline derivative would be a candidate for applications where high thermal stability and specific electronic properties are required, such as in chemical sensors or specialized coatings. rsc.org

Liquid Crystal Synthesis: Liquid crystals (LCs) are materials with properties between those of conventional liquids and solid crystals. colorado.edu The synthesis of LC molecules often requires rigid core structures with specific polar characteristics. The aromatic ring of this compound provides a rigid core. The two fluorine atoms, positioned laterally on the ring, are particularly important as they can induce a strong dipole moment. biointerfaceresearch.com This high polarity is a desirable trait in the design of liquid crystals with specific dielectric anisotropy, which is crucial for their application in display technologies. biointerfaceresearch.com Molecules containing fluorinated aromatic rings are often synthesized for their unique mesomorphic (liquid crystalline) behaviors. beilstein-journals.orgrdd.edu.iq By chemically modifying this compound—for example, by converting the amino group to an ester linkage to attach a flexible tail—it can be incorporated into larger molecules designed to exhibit liquid crystal phases.

Based on the comprehensive search conducted, there is no publicly available scientific literature or data corresponding to the use of the specific chemical compound "this compound" for the "Design of Functional Materials with Fluorine-Enhanced Properties."

The performed searches yielded information on various other isomers of difluoronitroaniline and their applications, such as 4,5-difluoro-2-nitroaniline (B1295537) used in the synthesis of optoelectronic materials. However, no relevant results were found for the exact "this compound" isomer within the context of materials science as requested in the article outline.

Due to the strict requirement to focus solely on "this compound" and the specified application, and the absence of any research findings on this topic, it is not possible to generate the requested article without resorting to speculation or inaccurate information. The instructions to provide thorough, informative, and scientifically accurate content cannot be fulfilled.

Environmental Degradation Pathways and Remediation Studies of Fluorinated Nitroanilines

Photodegradation Mechanisms of Fluorinated Nitroaromatics

Photodegradation, involving the breakdown of compounds by light, is a crucial environmental attenuation process. For fluorinated nitroaromatics, this process can be initiated directly by sunlight or enhanced through photocatalysis.

Under environmental conditions, the degradation of fluorinated nitroaromatics is influenced by factors such as light intensity, pH, and the presence of photosensitizers. Direct photolysis, driven by solar UV radiation, can initiate the transformation of these compounds. The process often involves the excitation of the molecule, leading to the cleavage of chemical bonds. For instance, the C-N bond in nitroaromatics can be cleaved upon exposure to sunlight, leading to the formation of various radical species researchgate.net.

The presence of semiconductor materials like titanium dioxide (TiO2) can significantly accelerate photodegradation through photocatalysis core.ac.ukresearchgate.netresearchgate.net. When TiO2 absorbs UV radiation, it generates electron-hole pairs, which in turn produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) mdpi.com. These radicals are powerful, non-selective oxidizing agents that can attack the aromatic ring of fluorinated nitroanilines, leading to their decomposition researchgate.net. Studies on analogous compounds like p-nitroaniline have shown that photocatalytic degradation using TiO2 and solar radiation can be highly effective researchgate.net. The efficiency of these transformations is often dependent on parameters like catalyst loading, pH, and the initial concentration of the pollutant researchgate.net.

The identification of intermediate and final products is essential for evaluating the effectiveness of photodegradation and understanding the reaction pathways. For nitroaromatic compounds, photolytic reactions can lead to a variety of products. The initial attack by hydroxyl radicals often results in the formation of hydroxylated derivatives, such as aminophenols researchgate.netresearchgate.net.